molecular formula C27H46O3 B1668215 Calcifediol CAS No. 63283-36-3

Calcifediol

Cat. No. B1668215
CAS RN: 63283-36-3
M. Wt: 418.7 g/mol
InChI Key: WRLFSJXJGJBFJQ-WPUCQFJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcifediol, also known as calcidiol, is an active metabolite of vitamin D. It is used to treat hyperparathyroidism and to combat hypocalcemia in dialysis patients . It is a vitamin D3 analog used to treat secondary hyperparathyroidism in adult patients with stage 3 or 4 chronic kidney disease and serum total 25-hydroxyvitamin D levels less than 30 ng/mL .


Synthesis Analysis

Calcifediol is produced in the liver by hydroxylation of vitamin D3 . It undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to produce calcitriol, the active form of vitamin D3 .


Molecular Structure Analysis

Calcifediol is a hydroxycalciol that is calciol in which the hydrogen at position 25 has been replaced by a hydroxy group . It is a prehormone resulting from the oxidation of calciol in the liver .


Chemical Reactions Analysis

Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .


Physical And Chemical Properties Analysis

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D. At comparable doses to vitamin D3, calcifediol achieves target serum 25 (OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose-response curve irrespective of baseline serum 25 (OH)D concentrations .

Safety And Hazards

Calcifediol is safe under the proposed conditions of use and use levels for individuals ≥11 years old, including pregnant and lactating women . No clinically relevant changes in bone metabolism parameters or toxic 25 (OH)D levels were observed, and no serious adverse events were reported throughout the study .

properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLFSJXJGJBFJQ-WPUCQFJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calderol

CAS RN

63283-36-3
Record name Calcifediol [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063283363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIFEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6YZ13C99Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcifediol
Reactant of Route 2
Calcifediol
Reactant of Route 3
Calcifediol
Reactant of Route 4
Calcifediol
Reactant of Route 5
Reactant of Route 5
Calcifediol
Reactant of Route 6
Calcifediol

Citations

For This Compound
6,940
Citations
R Cesareo, A Falchetti, R Attanasio, G Tabacco… - Nutrients, 2019 - mdpi.com
… the effect of calcifediol on the restoration of normal vitamin D levels. Calcifediol is more … bioavailability of calcifediol compared with cholecalciferol. In particular, orally administered …
Number of citations: 48 www.mdpi.com
JM Quesada-Gomez, R Bouillon - Osteoporosis International, 2018 - Springer
… calcifediol results in a more rapid increase in serum 25OHD compared to oral cholecalciferol. Second, oral calcifediol … of oral cholecalciferol with oral calcifediol, calcifediol was 3.2-fold …
Number of citations: 171 link.springer.com
JL Pérez‐Castrillón, A Dueñas‐Laita… - Journal of Bone and …, 2021 - Wiley Online Library
… Moreover, these small-scale trials have shown that calcifediol is … calcifediol in the correction and maintenance of 25(OH)D levels in postmenopausal women. It also compared calcifediol …
Number of citations: 38 asbmr.onlinelibrary.wiley.com
A Jetter, A Egli, B Dawson-Hughes, HB Staehelin… - Bone, 2014 - Elsevier
… (5 per group) received 20 μg calcifediol or vitaminD 3 daily, 140 μg calcifediol or vitaminD 3 weekly, for 15 weeks, or a single bolus of either 140 μg calcifediol, or vitaminD 3 , or both. 25…
Number of citations: 145 www.sciencedirect.com
R Vieth - European Journal of Clinical Nutrition, 2020 - nature.com
The specific compound that is meant for use in the context of vitamin D supplementation is often ambiguous. The term “supplementation” has been used in the context of cholecalciferol, …
Number of citations: 72 www.nature.com
AMM Vaes, M Tieland, MF de Regt, J Wittwer… - Clinical nutrition, 2018 - Elsevier
… the appropriate dosing and safety of calcifediol supplementation in this population. Therefore, we investigated the dose–response effects of calcifediol compared to vitamin D 3 on …
Number of citations: 62 www.sciencedirect.com
X Nogues, D Ovejero, M Pineda-Moncusí… - The Journal of …, 2021 - academic.oup.com
… of previous calcifediol intake. Of the remaining 838, a total of 447 received calcifediol (532 μg on … In healthy individuals, calcifediol is about 3.2-fold more potent on a weight basis than …
Number of citations: 93 academic.oup.com
JL Pérez-Castrillon, R Usategui-Martín, P Pludowski - Nutrients, 2022 - mdpi.com
… both calcifediol and cholecalciferol drugs in the short and long term (>6 months). Calcifediol was … A 25OHD increase depends on the dose and frequency of calcifediol administration. In …
Number of citations: 8 www.mdpi.com
R Bouillon, JMQ Gomez - The Journal of Steroid Biochemistry and …, 2023 - Elsevier
Vitamin D deficiency remains prevalent, with about 7% of the world's population living with severe vitamin D deficiency and about one third with mild deficiency. We compare the relative …
Number of citations: 8 www.sciencedirect.com
JF Alcala-Diaz, L Limia-Perez, R Gomez-Huelgas… - Nutrients, 2021 - mdpi.com
Context. Calcifediol has been proposed as a potential treatment for COVID-19 patients. Objective: To compare the administration or not of oral calcifediol on mortality risk of patients …
Number of citations: 83 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.